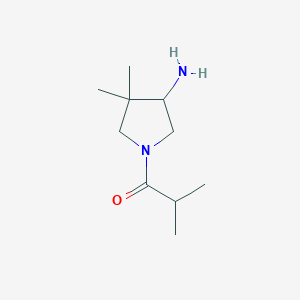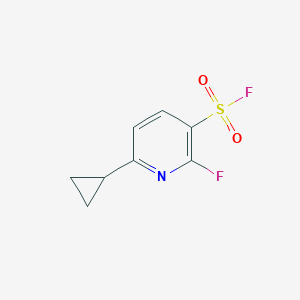
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₈H₇F₂NO₂S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with cyclopropyl sulfonyl fluoride under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and may require the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce sulfonyl fluorides with different oxidation states.
Scientific Research Applications
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein labeling.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom and sulfonyl fluoride group can form strong covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This makes the compound a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the cyclopropyl and sulfonyl fluoride groups.
3-Bromo-2-fluoropyridine: An intermediate in the synthesis of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride, with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex fluorinated compounds .
Properties
Molecular Formula |
C8H7F2NO2S |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
6-cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C8H7F2NO2S/c9-8-7(14(10,12)13)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
LRXKOGNLGLOUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)

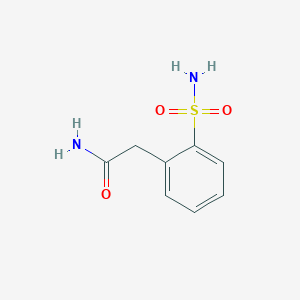
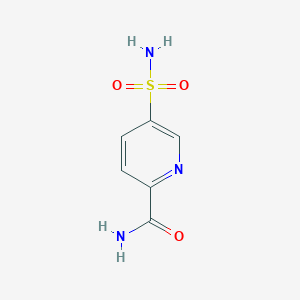
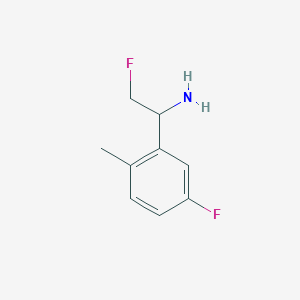
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)

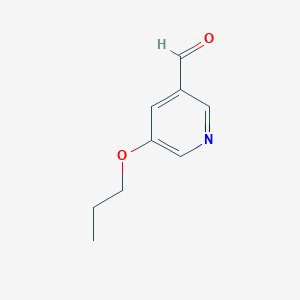
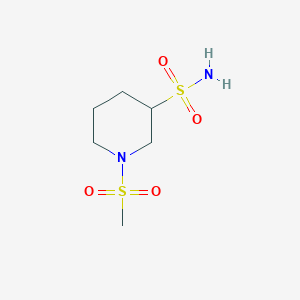
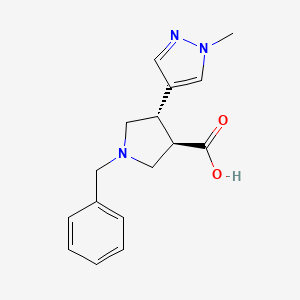
amine](/img/structure/B13218853.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)
